molecular formula C18H19ClN4 B5982687 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B5982687
M. Wt: 326.8 g/mol
InChI Key: KTUVPCSRCBUSOU-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and a pyrrolidine moiety at position 7. The pyrazolo[1,5-a]pyrimidine core is a bicyclic heterocycle known for its versatility in medicinal chemistry, often serving as a scaffold for kinase inhibitors, antimicrobial agents, and radiopharmaceuticals .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-12-11-16(22-9-3-4-10-22)23-18(20-12)13(2)17(21-23)14-5-7-15(19)8-6-14/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUVPCSRCBUSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by further functionalization to introduce the pyrrolidine moiety. Reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization and subsequent reactions .

Chemical Reactions Analysis

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 2

The aryl group at position 2 significantly impacts electronic and steric properties:

  • 4-Chlorophenyl (target compound) : Increases electron-withdrawing character and lipophilicity, favoring interactions with hydrophobic binding pockets.
  • 4-Fluorophenyl (F-DPA, ) : Similar electron-withdrawing effects but with reduced steric bulk compared to chlorine .
  • 4-Methoxyphenyl () : Electron-donating methoxy group enhances solubility but may reduce binding affinity in hydrophobic environments .

Substituent Variations at Position 7

The heterocyclic moiety at position 7 modulates basicity and molecular flexibility:

  • Pyrrolidine (target compound) : A five-membered saturated amine ring with moderate basicity (pKa ~11) and conformational flexibility.
  • Morpholine () : Contains an oxygen atom, increasing polarity and hydrogen-bond acceptor capacity .
  • 4-Ethylpiperazine () : A larger, more flexible six-membered ring with a basic tertiary amine, enhancing water solubility and metabolic stability .
  • Acetamide (F-DPA, ): Neutral substituent with hydrogen-bond donor/acceptor properties, often used in radiopharmaceuticals for improved brain penetration .

Core Heterocycle Modifications

  • Triazolo[1,5-a]pyrimidine () : Replacing pyrazole with triazole increases nitrogen content, altering electronic properties and bioactivity (e.g., enhanced herbicidal activity in triazolo derivatives) .

Comparative Data Table

Compound Name Position 2 Substituent Position 7 Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 4-Chlorophenyl Pyrrolidine C₁₉H₂₀ClN₅ 361.85 g/mol Likely CNS-targeting (inferred) -
F-DPA () 4-Fluorophenyl Acetamide C₁₉H₂₁FN₄O 356.40 g/mol TSPO ligand for neuroimaging
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholine () 4-Methoxyphenyl Morpholine C₁₉H₂₂N₄O₂ 338.40 g/mol Enhanced polarity
2-(3,4-Dimethoxyphenyl)-7-ethylpiperazine () 3,4-Dimethoxyphenyl 4-Ethylpiperazine C₂₂H₂₉N₅O₂ 395.50 g/mol Improved solubility
Triazolo[1,5-a]pyrimidine () - Acetylhydrazone Varies ~250-300 g/mol Herbicidal and antifungal activity

Key Research Findings and Implications

Position 7 Flexibility : Pyrrolidine’s smaller size compared to morpholine or piperazine () may reduce steric hindrance, favoring interactions with compact binding sites .

Halogen Effects : The 4-chlorophenyl group in the target compound likely offers stronger hydrophobic interactions than fluorine (F-DPA) or methoxy groups, as seen in kinase inhibitor design .

Biological Activity Trends: Triazolo derivatives () show notable herbicidal activity, suggesting that core heterocycle modifications drastically alter target selectivity .

Synthetic Accessibility : The pyrazolo[1,5-a]pyrimidine core can be efficiently synthesized via cyclocondensation reactions (), whereas triazolo analogs require additional steps for triazole ring formation .

Biological Activity

1-[2-(4-Chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H15ClN4
  • Molecular Weight : 272.75 g/mol

The compound features a fused pyrazolo-pyrimidine structure with a chlorophenyl substituent and a pyrrolidine moiety, contributing to its unique properties.

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer potential. The compound has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Cell cycle arrest at G2/M phase
HeLa (Cervical)10.0Inhibition of proliferation

The compound's effectiveness against these cell lines suggests its potential as a lead compound for further development in cancer therapy.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. In particular, it shows promise as an inhibitor of kinases involved in cancer progression.

Table 2: Enzyme Inhibition Profile

EnzymeIC50 (µM)Type of Inhibition
Cyclin-dependent Kinase 2 (CDK2)8.0Competitive
Protein Kinase B (AKT)9.5Non-competitive

These findings indicate that the compound may interfere with signaling pathways that promote tumor growth.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases and other proteins involved in the apoptotic pathway.
  • Cell Cycle Regulation : It influences cyclins and cyclin-dependent kinases, leading to cell cycle arrest.
  • Enzyme Interaction : The binding affinity to target enzymes alters their activity, impacting downstream signaling cascades.

Case Studies

A recent study published in Molecules highlighted the synthesis and biological evaluation of several pyrazolo[1,5-a]pyrimidine derivatives, including the compound . The study found that modifications to the substituents significantly affected both potency and selectivity against various cancer types .

Another investigation into the pharmacokinetics of this compound showed promising bioavailability and metabolic stability in vivo, suggesting its potential for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for preparing 1-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: Condensation of 4-chlorophenylacetamide with malononitrile to form the pyrazolo[1,5-a]pyrimidine core.
  • Step 2: Alkylation or nucleophilic substitution at the 7-position using pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Optimization Tips:
    • Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
    • Monitor reaction progress via TLC or HPLC to minimize side products like unreacted intermediates .
    • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) for >95% purity .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

Methodological Answer:

  • NMR Spectroscopy:
    • Confirm the pyrrolidine substitution pattern via ¹H-NMR (δ 2.5–3.5 ppm for pyrrolidine protons) and ¹³C-NMR (C-7 resonance at ~160 ppm) .
  • Mass Spectrometry (MS):
    • Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 367.12) .
  • X-ray Crystallography (if feasible):
    • Resolve ambiguities in regiochemistry using single-crystal X-ray diffraction .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

  • Anticancer Screening:
    • Test against human cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 μM indicate high potency .
  • Kinase Inhibition Profiling:
    • Screen against kinase panels (e.g., EGFR, CDK2) via fluorescence-based assays. Pyrazolo[1,5-a]pyrimidines often show IC₅₀ values in the nanomolar range .
  • Antimicrobial Testing:
    • Use broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Experimental Replication:
    • Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Structural Validation:
    • Re-characterize the compound batch to rule out impurities affecting activity (e.g., residual solvents via GC-MS) .
  • Target Engagement Studies:
    • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to kinases or receptors .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Substituent Variation:
    • Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to modulate potency .
    • Modify the pyrrolidine ring to piperidine or morpholine to assess steric and electronic effects .
  • Computational Modeling:
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
  • Data Correlation:
    • Compare IC₅₀ values with Hammett σ constants or calculated logP values to identify physicochemical drivers of activity .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomic/Proteomic Profiling:
    • Use RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells .
  • CRISPR-Cas9 Knockout Models:
    • Validate target engagement by testing activity in cell lines lacking putative targets (e.g., EGFR-knockout HeLa cells) .
  • In Vivo Pharmacodynamics:
    • Administer the compound in xenograft models and analyze tumor tissue via immunohistochemistry (e.g., Ki-67 for proliferation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.